![molecular formula C15H18O5 B1238240 8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one CAS No. 5673-37-0](/img/structure/B1238240.png)
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one
Übersicht
Beschreibung
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one is a bioactive compound derived from the Traditional Chinese Medicine Chaihu-Shugan-San. It is known for its antidepressant and anti-atherosclerotic properties . The compound is a yellow to orange crystalline solid at room temperature and is soluble in organic solvents like alcohols, ethers, and esters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one can be synthesized using high-speed counter-current chromatography (HSCCC). The process involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in the ratio of 1:2:1:2.5 . The apparatus is rotated at 857 rpm at 30°C to achieve the separation .
Industrial Production Methods
the compound is often isolated from natural sources, particularly from the roots of certain plants used in Traditional Chinese Medicine .
Analyse Chemischer Reaktionen
Types of Reactions
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one undergoes various chemical reactions, including acetylation and hydroxylation. For instance, acetylation under prolonged heating with acetic anhydride in pyridine can yield a diacetate derivative .
Common Reagents and Conditions
Acetylation: Acetic anhydride and pyridine
Major Products Formed
Acetylation: Monoacetyl and diacetyl derivatives
Hydroxylation: Hydroxylated derivatives
Wissenschaftliche Forschungsanwendungen
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one has a wide range of scientific research applications:
Wirkmechanismus
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one exerts its effects by interacting with various molecular targets and pathways. It is known to regulate the competitive endogenous RNA (ceRNA) network, which plays a crucial role in gene expression . Additionally, it has been shown to restore reward circuitry in the brain, thereby alleviating depression-like behaviors .
Vergleich Mit ähnlichen Verbindungen
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one is often compared with other bioactive compounds like naringin and isomeranzin. While naringin is known for its antioxidant properties, meranzin hydrate is unique in its potent antidepressant effects . Isomeranzin, on the other hand, shares similar chemical properties but differs in its biological activities .
List of Similar Compounds
- Naringin
- Isomeranzin
- Coumarin derivatives
This compound stands out due to its specific applications in treating depression and its unique mechanism of action involving the ceRNA network .
Eigenschaften
IUPAC Name |
8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUASRIGLRPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408023 | |
| Record name | 2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5673-37-0 | |
| Record name | 2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![acetic acid [(4bS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] ester](/img/structure/B1238158.png)
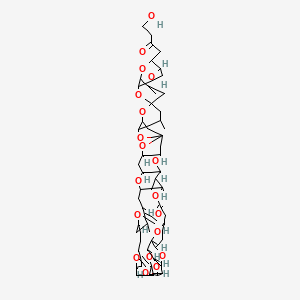
![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1238160.png)
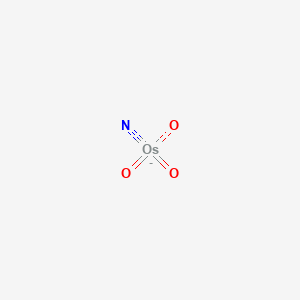
![N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1238164.png)
![N-naphthalen-2-yl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238165.png)
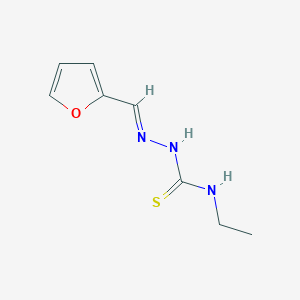
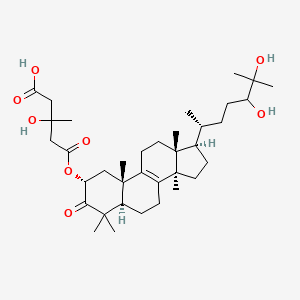
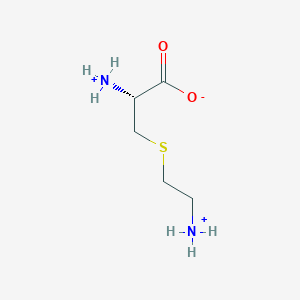
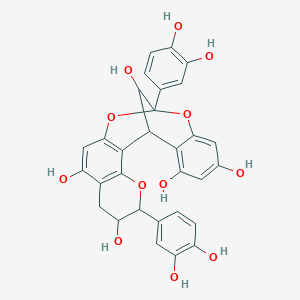
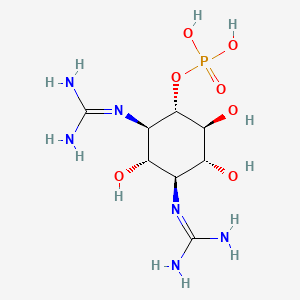
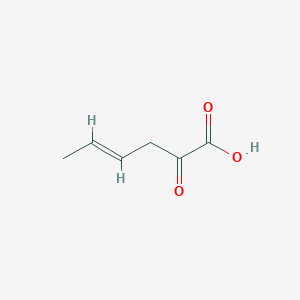
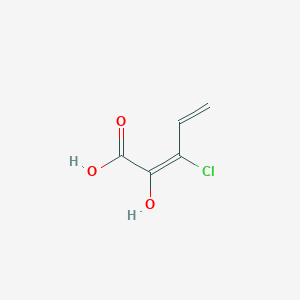
![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)
